Differential Inhibition of Hepatic RNA Synthesis by DL-, L-, and D-Ethionine
DL-ethionine is a far more potent inhibitor of RNA synthesis than of protein synthesis in mouse liver. In a direct head-to-head study, a single dose of 625 mg/kg DL-ethionine inhibited hepatic RNA synthesis by 80-90% within 3 hours, compared to only 30-40% inhibition of protein synthesis at a higher dose of 2500 mg/kg [1]. Crucially, the L-isomer is a more potent inhibitor of RNA synthesis than the D-isomer; 20 mg/kg L-ethionine inhibited RNA synthesis by 80%, whereas the same dose of D-ethionine only achieved 51% inhibition [1].
| Evidence Dimension | Inhibition of hepatic RNA synthesis (% inhibition) in Swiss mice |
|---|---|
| Target Compound Data | 80-90% inhibition at 625 mg/kg, 3 hours post-dose |
| Comparator Or Baseline | L-ethionine: 80% inhibition at 20 mg/kg; D-ethionine: 51% inhibition at 20 mg/kg; Protein synthesis: 30-40% inhibition at 2500 mg/kg |
| Quantified Difference | DL-ethionine is a more potent RNA synthesis inhibitor than protein synthesis inhibitor. L-ethionine is 1.57-fold more potent than D-ethionine (80% vs 51% inhibition). |
| Conditions | Swiss mice, in vivo, single i.p. administration, measured 3 hours post-dose |
Why This Matters
This data is critical for researchers requiring a robust and predictable inhibition of RNA synthesis, and highlights the need for the racemic mixture or L-isomer depending on the desired potency.
- [1] Berry, D. E., et al. (1976). Acute effects of ethionine stereoisomers on hepatic RNA and protein synthesis in Swiss mice. Cancer Biochemistry Biophysics, 1(5), 245-250. PMID: 975026. View Source
